5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-nitrofuran and 2-hydroxy phenyl boronic acid.
Reaction Conditions: The Suzuki–Miyaura cross-coupling reaction is employed, using microwave irradiation in the presence of Pd(PPh3)4/K2CO3.
Industrial Production: Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include Pd(PPh3)4, K2CO3, and microwave irradiation.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of novel furan derivatives with potential antibacterial activity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes or proteins, inhibiting their function and leading to antibacterial effects.
Pathways Involved: The exact pathways involved depend on the specific biological context and the target organisms.
Comparison with Similar Compounds
5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 5-bromo-2-(pyrrolidin-1-yl)pyridine and 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Uniqueness: The unique combination of the furan and pyrrolidine moieties in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H17BrN2O3 |
---|---|
Molecular Weight |
353.21 g/mol |
IUPAC Name |
5-bromo-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H17BrN2O3/c16-14-6-5-13(21-14)15(19)17-10-11(12-4-3-9-20-12)18-7-1-2-8-18/h3-6,9,11H,1-2,7-8,10H2,(H,17,19) |
InChI Key |
XOHFOMOUVUZALM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC=C(O2)Br)C3=CC=CO3 |
Origin of Product |
United States |
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